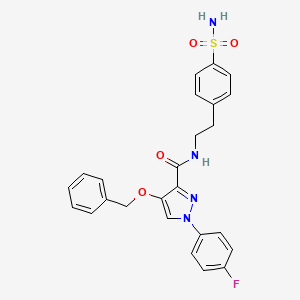
4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O4S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₁N₃O₃S
- Molecular Weight : 373.42 g/mol
- CAS Number : 190595-65-4
The compound features a pyrazole ring substituted with a benzyloxy group and a fluorophenyl moiety, contributing to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, the synthesis of various pyrazole conjugates has been explored for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.
Cytotoxicity Studies
In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 ± 0.80 |
| 5o | SiHa | 4.34 ± 0.98 |
| 5o | PC-3 | 4.46 ± 0.53 |
| 5d | PC-3 | 2.97 ± 0.88 |
| 5r | HEK-293T | >50 |
These results indicate that while the compound shows potent activity against cancer cells, it exhibits minimal toxicity to normal cells at similar concentrations .
The mechanism by which this compound exerts its anticancer effects involves binding to the colchicine site on tubulin, inhibiting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . This is significant as targeting tubulin is a well-established strategy in cancer therapy.
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to exhibit a range of biological activities, including:
- Anti-inflammatory
- Antimicrobial
- Antioxidant
- Antidepressant
These activities are attributed to the structural diversity of pyrazoles, which allows for interactions with various biological targets .
Study A: Evaluation of Pyrazole Derivatives in Cancer Therapy
In a recent study published in PubMed, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities against several cancer cell lines. The study found that compounds with specific substitutions on the pyrazole ring demonstrated enhanced cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells .
Study B: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound at the colchicine-binding site on tubulin. These studies suggest that the structural features of the compound facilitate strong interactions with key amino acids in the binding pocket, corroborating experimental findings of cytotoxicity .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-phenylmethoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c26-20-8-10-21(11-9-20)30-16-23(34-17-19-4-2-1-3-5-19)24(29-30)25(31)28-15-14-18-6-12-22(13-7-18)35(27,32)33/h1-13,16H,14-15,17H2,(H,28,31)(H2,27,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSLXAVVIPSJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














